

5-Methyltetrahydrofolic Acid-13C5: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid-13C5

Cat. No.: B15143208

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of **5-Methyltetrahydrofolic acid-13C5**. This isotopically labeled compound is a crucial tool in clinical and nutritional research, primarily serving as an internal standard for the accurate quantification of its endogenous counterpart, 5-methyltetrahydrofolic acid (5-MTHF), the most biologically active form of folate.

Core Chemical Properties

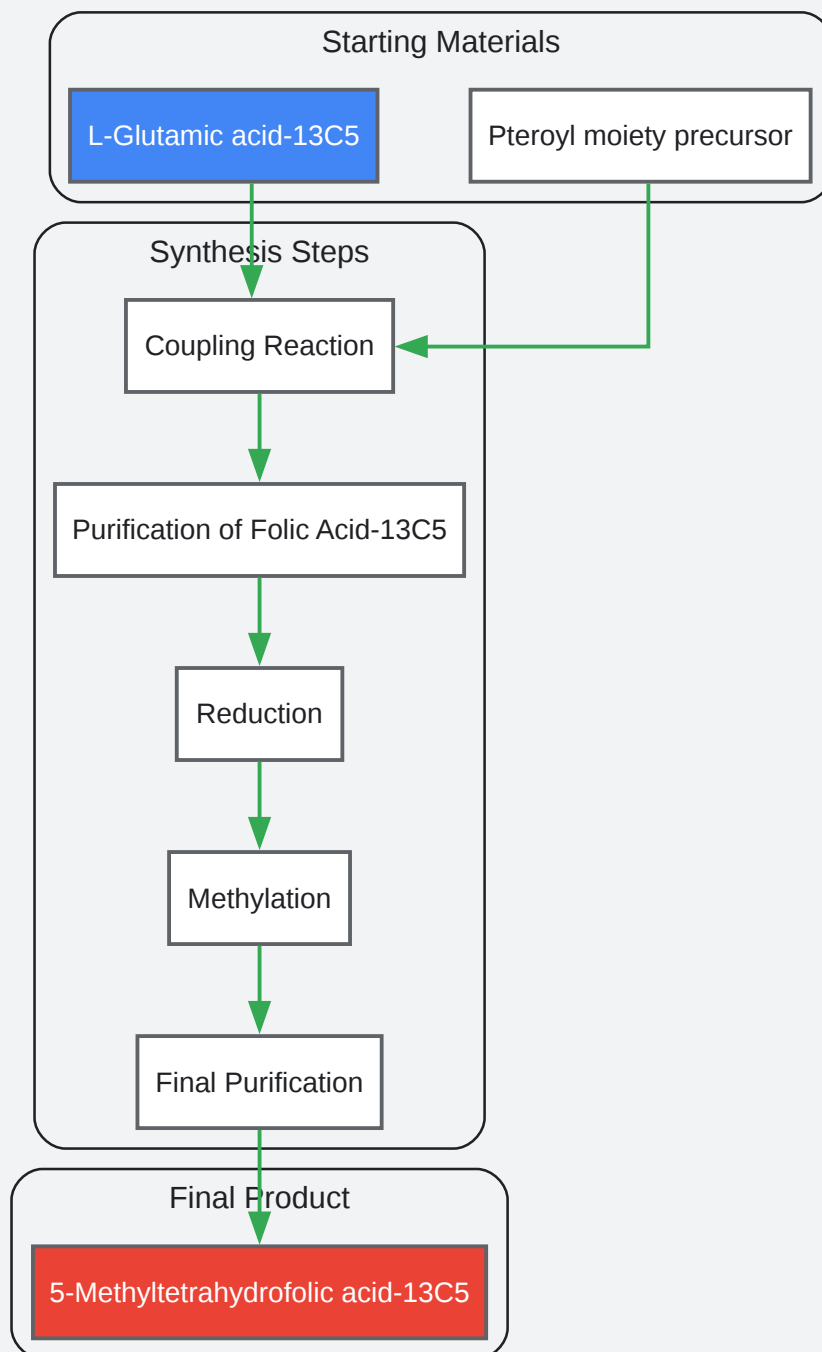
5-Methyltetrahydrofolic acid-13C5 is a stable, isotopically labeled form of 5-MTHF where five carbon atoms in the glutamic acid moiety are replaced with carbon-13 isotopes.[1] This mass shift of +5 amu allows for its clear differentiation from the unlabeled analyte in mass spectrometry-based assays, ensuring high precision and accuracy in quantification.[1]

Property	Value
Molecular Formula	$^{13}\text{C}_5\text{C}_{15}\text{H}_{25}\text{N}_7\text{O}_6$
Molecular Weight	464.42 g/mol
Isotopic Purity	≥99 atom % ^{13}C
Chemical Purity	≥95%
Appearance	White to off-white or light yellow powder/crystalline solid
Storage Temperature	-20°C, protect from light, air, and moisture
Solubility	Soluble in DMSO (e.g., 55-83.33 mg/mL), aqueous base (slightly, sonicated), and sparingly soluble in aqueous buffers.[2][3][4][5]
Stability	Stable as a solid for ≥4 years at -20°C.[3] In solution, it is sensitive to oxidation, heat, and light.[6] Oxygen is a major factor in its degradation.[6]

Synthesis and Structure

The synthesis of **5-Methyltetrahydrofolic acid- $^{13}\text{C}_5$** involves the coupling of a $^{13}\text{C}_5$ -labeled L-glutamic acid with the p-aminobenzoyl and pteridine ring moieties, followed by reduction and methylation. While specific proprietary synthesis details are not publicly available, a general workflow can be conceptualized.

Generalized Synthesis Workflow for 5-Methyltetrahydrofolic acid-13C5

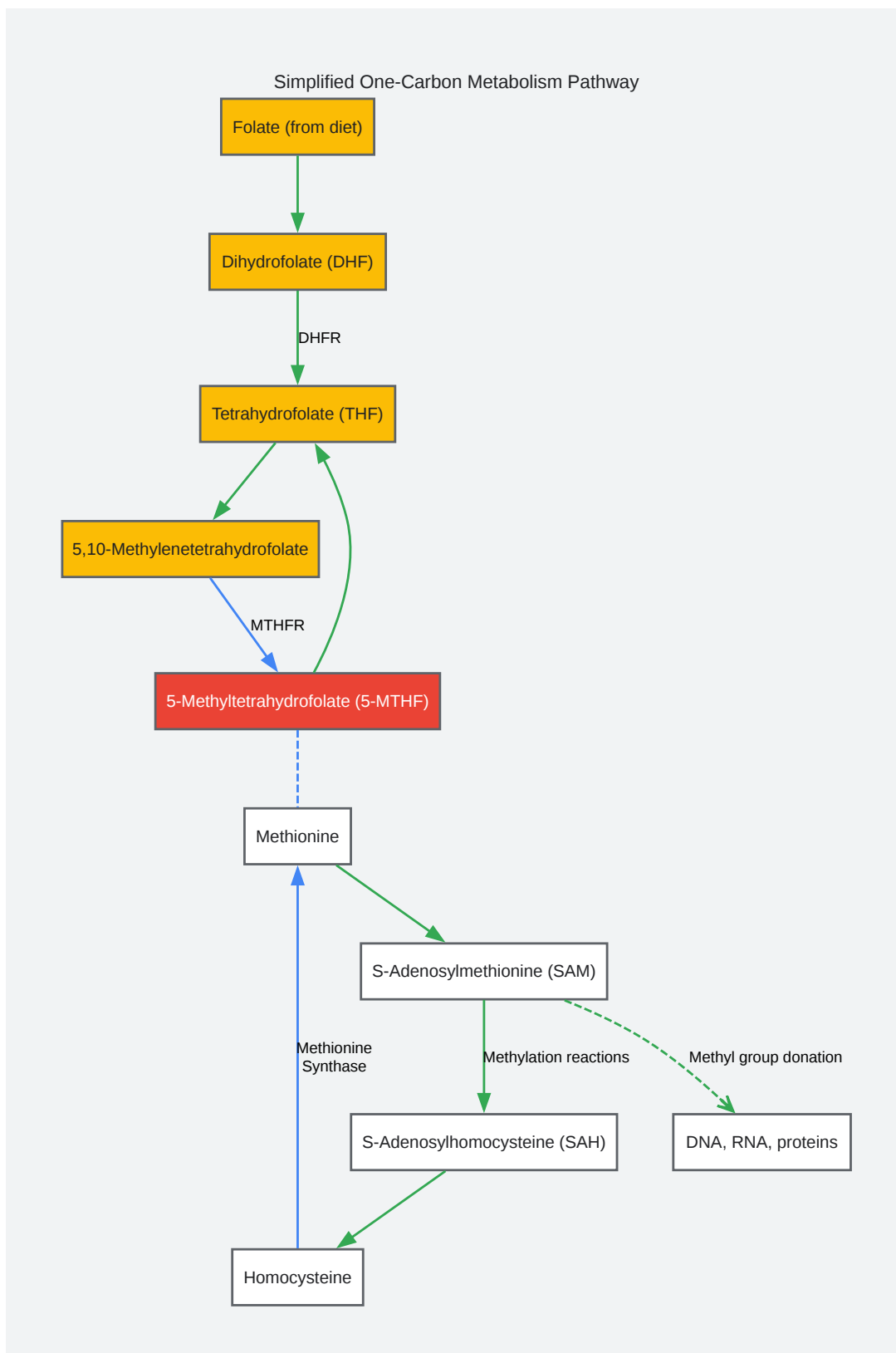


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Generalized synthesis workflow.

Biological Role: One-Carbon Metabolism

5-MTHF is a critical coenzyme in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (and thus DNA replication and repair), amino acids, and for methylation reactions. The methyl group from 5-MTHF is transferred to homocysteine to form methionine in a reaction catalyzed by methionine synthase. Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological processes, including DNA methylation.



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Role of 5-MTHF in one-carbon metabolism.

Experimental Protocols

Quantification of 5-Methyltetrahydrofolic Acid in Human Serum/Plasma by LC-MS/MS

This protocol outlines a typical stable isotope dilution assay for the quantification of 5-MTHF in human serum or plasma using **5-Methyltetrahydrofolic acid-13C5** as an internal standard.[7]
[8][9]

1. Materials and Reagents:

- 5-Methyltetrahydrofolic acid (analyte standard)
- **5-Methyltetrahydrofolic acid-13C5** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ascorbic acid
- Dithiothreitol (DTT)
- Ultrapure water
- Human serum/plasma samples

2. Standard and Internal Standard Preparation:

- Prepare stock solutions of 5-MTHF and 5-MTHF-13C5 in a suitable solvent (e.g., DMSO or a buffer containing antioxidants like ascorbic acid and DTT).
- Prepare a series of working standard solutions by serially diluting the 5-MTHF stock solution.
- Prepare a working internal standard solution of 5-MTHF-13C5 at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

- To a 100 μ L aliquot of serum/plasma, add an antioxidant solution (e.g., ascorbic acid).
- Add a fixed volume of the working internal standard solution (5-MTHF-13C5).
- Add 200 μ L of cold acetonitrile to precipitate proteins.
- Vortex mix and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

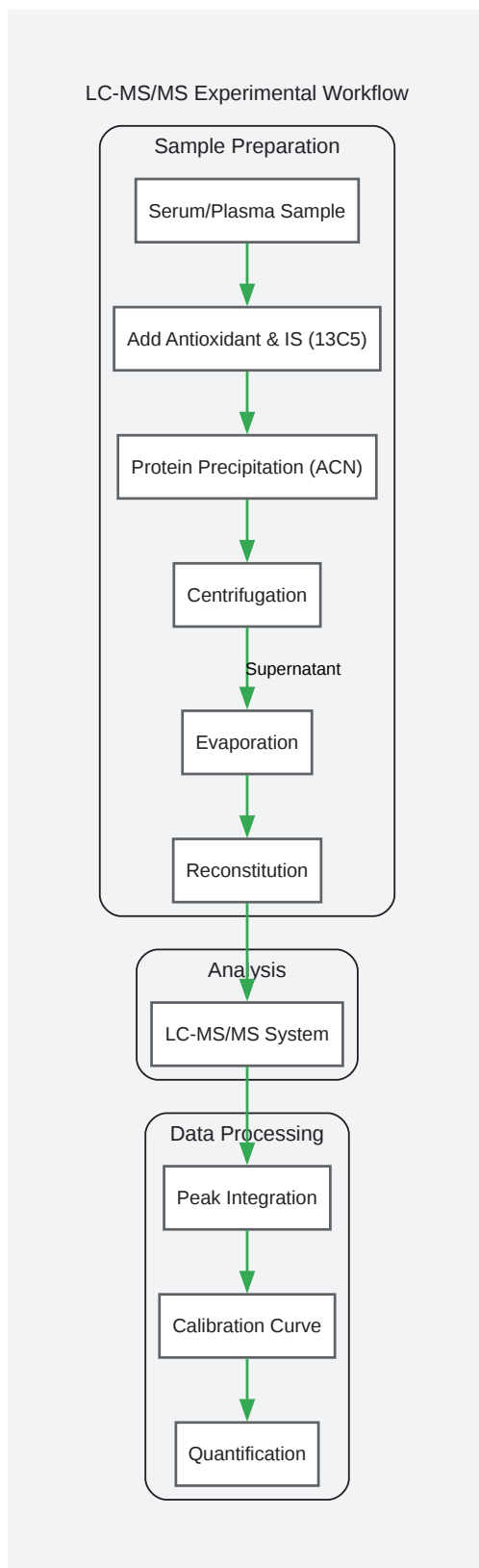
4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate 5-MTHF from other matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - 5-MTHF: Q1 m/z 460.2 -> Q3 m/z 313.1

- 5-MTHF-13C5: Q1 m/z 465.2 -> Q3 m/z 318.1
- Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
- Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for 5-MTHF quantification.

Analytical Characterization

While a specific, publicly available NMR spectrum for **5-Methyltetrahydrofolic acid-13C5** is not readily found, its identity and purity are typically confirmed by the manufacturer using mass spectrometry and HPLC. The expected ^{13}C NMR spectrum would show enriched signals corresponding to the five carbons of the glutamic acid moiety, clearly distinguishing it from the unlabeled compound.

Conclusion

5-Methyltetrahydrofolic acid-13C5 is an indispensable tool for the accurate and precise measurement of the biologically active form of folate in various biological matrices. Its use as an internal standard in LC-MS/MS assays has significantly advanced research in nutrition, clinical diagnostics, and drug development by enabling reliable assessment of folate status and metabolism. This guide provides a foundational understanding of its chemical properties, biological context, and application in a key analytical protocol, serving as a valuable resource for professionals in the field.

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